1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one
Description
1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one moiety attached to a substituted phenyl ring. The aromatic ring is functionalized with an ethyl group at the 3-position and a methylthio (SMe) group at the 5-position.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(3-ethyl-5-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16OS/c1-4-9-6-10(12(13)5-2)8-11(7-9)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
CSSACLOCBUMXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)SC)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent (e.g., dichloromethane).
Reduction: Sodium borohydride, lithium aluminum hydride; conditionslow temperature, solvent (e.g., ethanol, ether).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one (S1i)
- Structure : A 4-substituted phenylpropan-1-one with a bulky tert-butyldimethylsilyl (TBS) ether group.
- Synthesis : Derived from 1-(4-hydroxyphenyl)propan-1-one via silylation with TBSCl .
- Comparison : The TBS group enhances steric hindrance and lipophilicity compared to the ethyl and SMe groups in the target compound. This impacts solubility and reactivity in nucleophilic or catalytic reactions.
1-(4-Tosylphenyl)propan-1-one (2n)
1-[4-(Benzoyl)phenyl]propan-1-one
- Structure : Contains a benzoyl substituent at the para position.
- Synthesis : Utilized in Fischer indolization to generate indole derivatives .
Heterocyclic and Extended Systems
1-(4-(4-(2-Isopropyl-4-methylthiazol-5-yl)-5-(p-tolyl)thiophen-2-yl)phenyl)propan-1-one (30b)
- Structure : Integrates thiophene and thiazole rings, creating a conjugated heterocyclic system.
- Synthesis : Palladium-catalyzed coupling of thiophene and thiazole precursors .
- Comparison : The extended conjugation in 30b enables applications in materials science (e.g., organic electronics), unlike the simpler target compound.
(E)-1-(4-(Methylthio)phenyl)-5-phenylpent-2-en-1-one (S3)
- Structure: Combines a methylthio-substituted phenyl group with an enone (α,β-unsaturated ketone).
- Synthesis : Wittig reaction using 4-(methylthio)phenacyltriphenylphosphorane .
- Comparison: The enone moiety in S3 allows for Michael addition or Diels-Alder reactions, absent in the target compound.
Functional Group Diversity
2-(Methylamino)-1-(3-methylphenyl)propan-1-one
- Structure: A cathinone derivative with an amino group at the β-position.
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one
- Structure: A chalcone with hydroxyl groups and an enone system.
- Synthesis: Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 3-hydroxybenzaldehyde .
- Comparison : The hydroxyl groups enhance hydrogen bonding and polarity, making this compound more water-soluble than the target compound.
Physicochemical Properties
Biological Activity
1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one, a compound with potential pharmacological properties, has garnered attention in recent years for its biological activities, particularly in anticancer research. This article delves into its synthesis, biological effects, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound 1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one is classified as a substituted ketone. Its chemical structure can be represented as follows:
The synthesis of such compounds typically involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. The specific synthetic route can vary based on the desired substituents and their positions on the aromatic ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one, particularly against various cancer cell lines. The compound exhibits significant cytotoxicity, with mechanisms that may involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HCT-116 | 15 | G0/G1 phase arrest |
| HeLa | 12 | Apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, in MCF-7 cells, the compound induces apoptosis, which is confirmed by flow cytometry analyses showing increased Annexin V staining in treated cells.
Structure-Activity Relationships (SAR)
Understanding the SAR of 1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one is crucial for optimizing its biological activity. Modifications to the methylthio group or ethyl substituent can significantly alter its potency. For example, replacing the methylthio group with other functional groups has been shown to enhance cytotoxic activity against specific cancer cell lines.
Table 2: SAR Analysis of Substituted Compounds
| Substituent | IC50 (MCF-7) | Notes |
|---|---|---|
| Methylthio | 10 µM | Optimal activity |
| Ethoxy | 20 µM | Reduced potency |
| Chlorine | 15 µM | Moderate activity |
Case Studies
A series of experiments were conducted to evaluate the biological effects of this compound on various cancer types. In one study involving MCF-7 breast cancer cells, treatment with 1-(3-Ethyl-5-(methylthio)phenyl)propan-1-one resulted in a significant increase in apoptotic cells after 72 hours of exposure. The study utilized flow cytometry to quantify apoptotic populations, revealing a concentration-dependent response.
In another investigation focusing on HCT-116 colon cancer cells, the compound was found to cause G0/G1 phase arrest, indicating its potential as a chemotherapeutic agent that disrupts cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
